molecular formula C12H22O2Si2 B146960 1,4-Bis(methoxydimethylsilyl)benzene CAS No. 131182-68-8

1,4-Bis(methoxydimethylsilyl)benzene

Cat. No.: B146960
CAS No.: 131182-68-8
M. Wt: 254.47 g/mol
InChI Key: VQECZZRUEDMVCU-UHFFFAOYSA-N
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Description

Contextualization within Organosilicon Chemistry Research

Organosilicon chemistry, a field that has seen remarkable advances over the past few decades, focuses on compounds containing carbon-silicon bonds. nih.gov Within this domain, bis-silylated aromatic compounds are of particular interest. The synthesis and isolation of compounds with low-valent silicon have been enabled by the strategic use of sterically appropriate ligands. nih.govresearchgate.net The presence of two silicon centers on a single aromatic ring introduces unique reactivity and allows for the construction of complex silicon-containing architectures. nih.govacs.org

Research into interconnected bis-silylenes, where two silicon atoms are directly bonded, has led to the formation of novel structures such as 1,4-disilabenzene, a silicon analogue of benzene (B151609). nih.govacs.org The formal oxidation state of each silicon atom in such compounds can be manipulated, making them valuable as building blocks for new developments in organosilicon chemistry. nih.govresearchgate.net The study of these molecules contributes to a deeper understanding of bonding and reactivity involving heavier main-group elements.

Strategic Importance of Aromatic Silylation in Materials Science

The process of aromatic silylation, which involves the introduction of a carbon-silicon (C-Si) bond to an aromatic ring, is of strategic importance in materials science. caltech.edu Silyl-substituted aromatic compounds are of great interest in fields such as organic electronics and photonics. caltech.eduacs.org The incorporation of silicon into aromatic structures can impart desirable physicochemical properties, leading to the development of materials with enhanced performance characteristics. caltech.edu

The catalytic C-H silylation of arenes with hydrosilanes is considered the most efficient method for synthesizing these valuable compounds, as it avoids the need for pre-functionalization of the reactants. acs.org This direct functionalization approach has been a significant focus of research, with various metal-based and, more recently, metal-free catalyst systems being developed to improve efficiency and substrate scope. acs.orgescholarship.org The resulting silylated aromatics serve as key intermediates in the synthesis of advanced materials, including polymers and pharmaceuticals, where they can improve pharmacokinetic properties. caltech.edunih.gov

Rationale for Dedicated Research on 1,4-Bis(methoxydimethylsilyl)benzene

Dedicated research on this compound is driven by its specific utility as a bifunctional monomer and precursor in materials science. This particular compound, with two methoxydimethylsilyl groups in a para-position on a benzene ring, is instrumental in the synthesis of silphenylene polymers. These polymers are noted for their enhanced thermal stability and mechanical properties, making them suitable for various industrial applications.

The structure of this compound allows it to act as a cross-linking agent in polymer matrices, which significantly improves the durability of the resulting materials. Its role as a precursor in silicone monomer synthesis is crucial for creating polymers with tailored properties. The compound's moisture-sensitive nature necessitates careful handling, and its synthesis and purification are optimized using advanced analytical methods to ensure high purity for its use in high-performance material applications.

Chemical Compound Data

Below are the key chemical identifiers and properties for this compound.

IdentifierValue
IUPAC Name methoxy-[4-[methoxy(dimethyl)silyl]phenyl]-dimethylsilane nih.gov
CAS Number 131182-68-8 nih.gov
Molecular Formula C₁₂H₂₂O₂Si₂ nih.gov
Molecular Weight 254.47 g/mol nih.gov
InChI Key VQECZZRUEDMVCU-UHFFFAOYSA-N fishersci.ca
Appearance Clear colorless liquid thermofisher.com
Assay (GC) ≥96.0% thermofisher.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methoxy-[4-[methoxy(dimethyl)silyl]phenyl]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2Si2/c1-13-15(3,4)11-7-9-12(10-8-11)16(5,6)14-2/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQECZZRUEDMVCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C)(C)C1=CC=C(C=C1)[Si](C)(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80619735
Record name (1,4-Phenylene)bis[methoxy(dimethyl)silane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131182-68-8
Record name (1,4-Phenylene)bis[methoxy(dimethyl)silane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Development for 1,4 Bis Methoxydimethylsilyl Benzene

Classical Synthetic Pathways

Grignard Reagent-Mediated Silylation of Halogenated Benzenes

The Grignard-based approach is a well-established method for forming carbon-silicon bonds. This process involves the in-situ formation of a di-Grignard reagent from a 1,4-dihalogenated benzene (B151609), which then reacts with a suitable silylating agent, such as methoxydimethylchlorosilane, to yield the desired product. A one-step process has been developed for the preparation of related compounds like 1,4-bis(dimethylsilyl)benzene (B1337063) and its derivatives, which involves combining a dihalobenzene with magnesium metal in a co-solvent mixture and reacting it with an organohalosilane.

The efficiency of the Grignard-mediated bis-silylation is highly dependent on several reaction parameters. The choice of dihalogenated benzene is critical, with 1,4-dibromobenzene (B42075) and 1,4-diiodobenzene (B128391) generally showing higher reactivity than 1,4-dichlorobenzene (B42874) due to the comparative ease of Grignard reagent formation. The use of activated magnesium, such as Rieke magnesium, or the addition of activating agents like iodine or 1,2-dibromoethane (B42909) can significantly improve the initiation and progress of the reaction.

The solvent system also plays a crucial role. Ethereal solvents, particularly tetrahydrofuran (B95107) (THF), are commonly employed to stabilize the Grignard reagent. The temperature of the reaction must be carefully controlled; while the initial formation of the Grignard reagent may require heating, the subsequent silylation step is often carried out at lower temperatures to minimize side reactions. The stoichiometry of the reactants is another key factor, with a slight excess of the silylating agent often used to ensure complete conversion of the di-Grignard intermediate.

Table 1: Illustrative Reaction Parameters for Grignard-Mediated Bis-Silylation

ParameterConditionRationale
Halogenated Benzene 1,4-DibromobenzeneHigher reactivity than dichlorobenzene.
Magnesium Activated turnings (e.g., with I₂)Facilitates initiation of Grignard formation.
Silylating Agent MethoxydimethylchlorosilaneProvides the methoxydimethylsilyl group.
Solvent Anhydrous Tetrahydrofuran (THF)Stabilizes the Grignard reagent.
Temperature Reflux for Grignard formation, then 0 °C for silylationBalances reaction rate and selectivity.
Stoichiometry Slight excess of silylating agentDrives the reaction to completion.

Several side reactions can occur during the Grignard synthesis of 1,4-bis(methoxydimethylsilyl)benzene, leading to a decrease in yield and complicating purification. One of the primary side reactions is the formation of biphenyl (B1667301) derivatives through the coupling of the Grignard reagent with unreacted dihalobenzene (Wurtz-Fittig reaction). This can be minimized by the slow addition of the dihalobenzene to the magnesium suspension, maintaining a low concentration of the halide in the reaction mixture.

Incomplete silylation, resulting in the formation of mono-silylated byproducts (e.g., 1-bromo-4-(methoxydimethylsilyl)benzene), is another common issue. This can be addressed by ensuring the complete formation of the di-Grignard reagent before the addition of the silylating agent and using a sufficient excess of the latter.

Following the completion of the reaction, the reaction mixture is typically quenched with a saturated aqueous solution of ammonium (B1175870) chloride to decompose any unreacted Grignard reagent and magnesium. The organic layer is then separated from the aqueous layer, which contains the magnesium salts.

The crude product, present in the organic phase, is then subjected to a series of purification steps. The solvent is typically removed under reduced pressure. The resulting residue may contain the desired product, unreacted starting materials, and side products. Purification is commonly achieved through vacuum distillation, where the lower boiling point of the mono-silylated byproduct allows for its separation from the desired higher-boiling bis-silylated product.

For achieving high purity, column chromatography using silica (B1680970) gel as the stationary phase and a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) can be employed. The final product's identity and purity are confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

Platinum-Catalyzed Hydrosilylation of 1,4-Diethynylbenzene (B1207667)

An alternative and often more atom-economical route to this compound is the platinum-catalyzed double hydrosilylation of 1,4-diethynylbenzene with a suitable hydrosilane, such as methoxydimethylsilane. This reaction involves the addition of the Si-H bond of the silane (B1218182) across the carbon-carbon triple bonds of the diethynylbenzene.

A variety of platinum-based catalysts are effective for hydrosilylation reactions. The most commonly used include Speier's catalyst (hexachloroplatinic acid, H₂PtCl₆) and Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex). These catalysts are typically used in very low concentrations (in the ppm range).

The choice of catalyst can influence the regioselectivity of the addition, leading to either the α- or β-adduct. For terminal alkynes, the reaction generally proceeds with high selectivity. The reaction is typically carried out in a suitable solvent, such as toluene (B28343) or xylene, and may require elevated temperatures to proceed at a reasonable rate. The progress of the reaction can be monitored by techniques like GC or NMR to ensure the complete consumption of the starting materials and the formation of the desired bis-adduct.

Table 2: Typical Catalyst Systems for Hydrosilylation of Alkynes

CatalystDescriptionTypical Loading
Speier's Catalyst Hexachloroplatinic acid (H₂PtCl₆)10⁻⁴ - 10⁻⁵ mol per mol of alkyne
Karstedt's Catalyst Platinum(0)-divinyltetramethyldisiloxane complex10⁻⁴ - 10⁻⁶ mol per mol of alkyne

The reaction conditions, including temperature and reaction time, need to be optimized to favor the formation of the desired bis-adduct and minimize side reactions such as the formation of the mono-adduct or oligomerization of the starting materials. Careful control over the stoichiometry of the reactants is also essential for achieving high yields of the desired this compound.

Advanced and Emerging Synthetic Approaches

While traditional methods like Grignard reactions are well-established, research into more sustainable and efficient synthetic routes has led to the exploration of electrochemical and photocatalytic silylation techniques.

Electrochemical Silylation

Electrochemical synthesis offers a green alternative to traditional methods by minimizing the use of stoichiometric reagents. In the context of synthesizing bis(silyl)benzene derivatives, electrochemical approaches can be envisioned. For instance, the electrochemical reduction of a dihalobenzene at a sacrificial anode (e.g., magnesium or aluminum) in the presence of a chlorosilane could generate the desired product.

A plausible mechanism involves the electrochemically-driven formation of a highly reactive silyl (B83357) anion or a related species that can then undergo nucleophilic aromatic substitution on the dihalobenzene. Research on the electrochemical synthesis of polyphenylene from 1,4-bis(trimethylsilyl)benzene (B82404) demonstrates the feasibility of electrochemical manipulation of silyl-substituted aromatics. researchgate.net While direct electrochemical bis-silylation of benzene to form the 1,4-isomer has not been specifically detailed for this compound, the principles of electrochemical C-H activation or coupling reactions suggest its potential. nih.gov

Table 1: Plausible Parameters for Electrochemical Synthesis

Parameter Potential Value/Condition
Precursor 1,4-Dichlorobenzene
Silylating Agent Methoxydimethylchlorosilane
Solvent Tetrahydrofuran (THF) with a supporting electrolyte
Electrodes Sacrificial anode (e.g., Mg, Al), inert cathode (e.g., stainless steel)

| Potential/Current | Controlled potential or constant current |

Photocatalytic Silylation

Photocatalytic C-H silylation has emerged as a powerful tool for the direct functionalization of aromatic rings under mild conditions. rsc.orgrsc.org This method typically involves the use of a photocatalyst that, upon light absorption, can initiate a radical-based reaction cascade leading to the formation of a C-Si bond.

For the synthesis of this compound, a potential photocatalytic route could involve the direct C-H silylation of benzene using a hydrosilane in the presence of a suitable photocatalyst. However, controlling the regioselectivity to favor the 1,4-disubstituted product over other isomers is a significant challenge. Current research in photocatalytic C-H silylation of arenes often results in a mixture of isomers, with selectivity being influenced by steric and electronic factors. nih.govmdpi.comnih.gov Achieving high selectivity for the para-isomer in a bis-silylation reaction would likely require specifically designed catalysts or directing groups.

Table 2: Conceptual Parameters for Photocatalytic Synthesis

Parameter Potential Value/Condition
Substrate Benzene
Silylating Agent Methoxydimethylhydrosilane
Photocatalyst Iridium or Ruthenium complexes, or organic dyes
Light Source Visible light (e.g., blue LEDs)

| Solvent | Acetonitrile or other suitable organic solvent |

Purity Assessment and Process Control in Synthesis

Ensuring the high purity of this compound is critical for its applications, particularly in polymer synthesis. This necessitates robust analytical methodologies for both final product assessment and in-process monitoring.

Qualitative and Quantitative Analytical Methodologies for Purity

A combination of chromatographic and spectroscopic techniques is employed to determine the purity of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary tool for assessing the purity of volatile organosilicon compounds. GC separates the target compound from impurities, and MS provides identification based on the fragmentation pattern. The mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragments resulting from the loss of methoxy (B1213986) and methyl groups. nih.gov

Ultra-Performance Liquid Chromatography-Time of Flight Mass Spectrometry (UPLC-TOFMS): UPLC-TOFMS offers high-resolution separation and accurate mass measurement, enabling the identification and quantification of the target compound and any non-volatile impurities. Method validation for such analyses would typically involve assessing linearity, accuracy, precision, and limits of detection and quantification. dovepress.comresearchgate.net

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: 1H qNMR is a powerful technique for determining the absolute purity of organic compounds without the need for a specific reference standard of the analyte. rssl.combipm.org By integrating the signals of the aromatic protons and the methyl protons of the methoxydimethylsilyl groups against a certified internal standard, a highly accurate purity value can be obtained. The symmetrical nature of the 1,4-disubstituted benzene ring results in a simplified aromatic region in the 1H NMR spectrum. mnstate.edulibretexts.orgwisc.edu

Table 3: Comparison of Analytical Methodologies for Purity Assessment

Technique Information Provided Advantages Limitations
GC-MS Separation of volatile components, structural information from fragmentation. High sensitivity, established libraries. Not suitable for non-volatile impurities.
UPLC-TOFMS Separation of components, accurate mass for identification. High resolution, suitable for a wide range of polarities. More complex instrumentation.

| 1H qNMR | Absolute purity determination, structural confirmation. | No specific analyte standard needed, high precision. | Requires a certified internal standard, potential for signal overlap. |

In-Line Monitoring Techniques for Reaction Progress

Real-time monitoring of the synthesis of this compound is crucial for process optimization, safety, and control. In-situ spectroscopic techniques are well-suited for this purpose.

In-situ Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to monitor the progress of Grignard or lithiation reactions by tracking the consumption of the silylating agent and the formation of the product. An ATR (Attenuated Total Reflectance) probe immersed in the reaction mixture can provide real-time data on the concentrations of key species by monitoring characteristic vibrational bands, such as those associated with Si-Cl, Si-O, and aromatic C-H bonds. mdpi.com

Raman Spectroscopy: Raman spectroscopy is another powerful tool for in-line reaction monitoring. irdg.orgamericanpharmaceuticalreview.comsemanticscholar.orgresearchgate.netspectroscopyonline.com It is particularly well-suited for monitoring reactions in non-polar organic solvents and can provide information on the consumption of reactants and the formation of products and intermediates by tracking changes in characteristic Raman shifts. For the synthesis of this compound, Raman spectroscopy could monitor the disappearance of the C-Halogen stretch of the precursor and the appearance of bands associated with the silyl-aryl bond.

Table 4: In-Line Monitoring Techniques for Synthesis

Technique Monitored Species/Bands Advantages
In-situ FTIR Si-Cl, Si-O-C, aromatic C-H vibrations Provides real-time concentration profiles, good for functional group analysis.

| Raman Spectroscopy | C-Halogen, Si-Aryl, aromatic ring vibrations | Non-invasive, suitable for solid/slurry reactions, complementary to FTIR. |

Chemical Transformations and Mechanistic Investigations of 1,4 Bis Methoxydimethylsilyl Benzene

Reactivity of Methoxydimethylsilyl Groups

The chemical behavior of 1,4-bis(methoxydimethylsilyl)benzene is dominated by the silicon-methoxy (Si-OMe) bond. This bond is susceptible to cleavage under various conditions, enabling the functionalization and polymerization of the molecule.

Substitution Reactions for Functionalization

The methoxy (B1213986) groups in this compound can be displaced by other functional groups through substitution reactions. uwaterloo.ca This allows for the introduction of a wide array of functionalities, rendering it a valuable intermediate for more complex molecular structures. While specific examples of substitution reactions on this compound are not extensively detailed in readily available literature, the general principles of alkoxysilane chemistry suggest that these transformations are feasible. Such reactions would typically involve nucleophilic attack at the silicon center, leading to the displacement of the methoxy group. The efficiency and outcome of these reactions are influenced by the nature of the nucleophile, the solvent, and the potential use of catalysts to activate the Si-OMe bond.

Hydrolytic Condensation Pathways

The hydrolysis reaction can be catalyzed by either acids or bases. unm.educnrs.fr

Acid-catalyzed hydrolysis: In acidic conditions, the oxygen atom of the methoxy group is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. unm.edu

Base-catalyzed hydrolysis: Under basic conditions, hydroxide (B78521) ions directly attack the silicon atom, leading to the displacement of the methoxide (B1231860) ion. unm.edu

The initially formed silanol (B1196071), 1,4-bis(hydroxydimethylsilyl)benzene (B1329481), is a key intermediate. d-nb.info This disilanol (B1248394) is often unstable and readily undergoes condensation with other silanol molecules or with remaining methoxysilyl groups to form oligomers and polymers. d-nb.info The condensation reactions can proceed via two main pathways, producing either water or alcohol as a byproduct. uwaterloo.ca

A highly efficient method for the polymerization of the closely related monomer, 1,4-bis(dimethylsilyl)benzene (B1337063), involves catalytic cross-dehydrocoupling with water. uwaterloo.ca This reaction, catalyzed by transition metal complexes, proceeds under mild conditions and produces high molecular weight poly(silphenylene-siloxane)s. uwaterloo.cauwaterloo.ca This serves as a strong model for the hydrolytic condensation of this compound, where the Si-OMe groups would first hydrolyze to Si-OH groups before condensation.

Table 1: Catalyst Performance in Cross-Dehydrocoupling Polymerization of 1,4-Bis(dimethylsilyl)benzene with Water uwaterloo.ca

CatalystTime (h)Polymer Yield (%)Mn ( g/mol )Mw/Mn
Pd₂(dba)₃28916,3002.2
PdCl₂28523,0001.8
H₂PtCl₆·6H₂O28815,7002.1
10% Pd/C42752,4001.7
RhCl(PPh₃)₃42657801.5

This data is for the analogous compound 1,4-bis(dimethylsilyl)benzene and is presented to illustrate the effectiveness of transition metal catalysis in this type of polymerization.

Oxidation and Reduction Chemistry

The methoxydimethylsilyl groups and the central benzene (B151609) ring can be subjected to oxidation and reduction, although specific studies on this compound are limited. Generally, arylsilanes can be oxidized to phenols. This transformation often involves the use of oxidizing agents like hydrogen peroxide, sometimes in the presence of a catalyst. researchgate.netnih.gov The direct oxidation of the benzene ring of this compound would likely require harsh conditions due to the deactivating effect of the silyl (B83357) groups.

Reduction chemistry of this compound could target either the aromatic ring or potentially the silicon-oxygen bond. Catalytic hydrogenation of benzene rings typically requires high pressures and temperatures with catalysts like nickel. It is possible to selectively reduce other unsaturated groups in the presence of a benzene ring under milder conditions. The Birch reduction offers another pathway for the partial reduction of aromatic rings using alkali metals in liquid ammonia (B1221849) with an alcohol. The electron-donating or withdrawing nature of substituents influences the regioselectivity of the Birch reduction.

Mechanistic Studies of Reaction Pathways

Understanding the mechanisms of the chemical transformations of this compound is crucial for controlling reaction outcomes and designing new materials.

Elucidation of Reaction Intermediates

The hydrolysis and condensation of alkoxysilanes are proposed to proceed through the formation of specific intermediates. In both acid- and base-catalyzed hydrolysis, a key step is the nucleophilic attack on the silicon atom. This leads to the formation of a pentacoordinate silicon intermediate or transition state. uwaterloo.ca The subsequent departure of the leaving group (methanol in this case) yields the silanol product.

The primary intermediate in the hydrolytic condensation pathway is the disilanol, 1,4-bis(hydroxydimethylsilyl)benzene. This species can be isolated under controlled conditions but is generally reactive towards self-condensation. Spectroscopic techniques such as NMR could potentially be used to observe the formation and consumption of this silanol intermediate during the course of the reaction.

Role of Catalysis in Transformation Efficiency

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of the chemical transformations of this compound and its analogues. As demonstrated in the cross-dehydrocoupling polymerization of 1,4-bis(dimethylsilyl)benzene with water, transition metal catalysts are highly effective. uwaterloo.ca

Palladium complexes, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) and palladium chloride (PdCl₂), as well as platinum catalysts like hexachloroplatinic acid (H₂PtCl₆·6H₂O), have been shown to be excellent catalysts for this type of polymerization, affording high molecular weight polymers in short reaction times. uwaterloo.ca In contrast, rhodium complexes were found to be less suitable for achieving high molecular weight polymers. uwaterloo.ca Palladium on charcoal (Pd/C) effectively catalyzed the initial hydrolysis step but was slow in promoting the subsequent condensation. uwaterloo.ca The choice of catalyst is therefore critical in controlling the rate of both hydrolysis and condensation, thereby influencing the final molecular weight and properties of the resulting polymer.

Lewis acids are also known to catalyze various reactions involving organosilicon compounds, including potential substitution and condensation reactions. While specific applications to this compound are not widely reported, Lewis acids could potentially activate the Si-OMe bond towards nucleophilic attack, thus enhancing the rate of functionalization.

Derivatization Strategies for Targeted Applications

The molecular architecture of this compound serves as a foundational platform for the synthesis of advanced organosilicon materials, particularly high-performance polymers. Derivatization strategies primarily exploit the reactivity of the silicon-methoxy (Si-OCH₃) bonds. These groups are susceptible to hydrolysis, a key transformation that converts the parent compound into a more versatile monomer, 1,4-bis(hydroxydimethylsilyl)benzene. This disilanol derivative is a crucial building block for creating polymers with tailored properties for specialized applications.

The principal application of these derivatization strategies is in the synthesis of silphenylene-siloxane polymers. These materials incorporate rigid phenylene groups into flexible siloxane backbones, yielding polymers with enhanced thermal stability, desirable mechanical properties, and high refractive indices. The derivatization process typically involves two main steps: the hydrolysis of the methoxy groups to form reactive silanol (Si-OH) groups, followed by polycondensation with other reactive silane (B1218182) monomers.

Hydrolysis to Disilanol Intermediate

The methoxy groups attached to the silicon atoms in this compound are prone to hydrolysis, which replaces them with hydroxyl groups to form 1,4-bis(hydroxydimethylsilyl)benzene. This transformation is a critical initial step for subsequent polymerization reactions. While specific studies detailing the hydrolysis of the methoxy-derivative are not prevalent, the hydrolysis of the closely related 1,4-bis(dimethylsilyl)benzene to the same disilanol intermediate using a 5% Palladium on charcoal catalyst has been reported, achieving a 40% yield. d-nb.info This disilanol is an important intermediate for producing silphenylene polymers. gelest.com

Polycondensation for Silphenylene-Siloxane Polymers

The generated 1,4-bis(hydroxydimethylsilyl)benzene is a key monomer in condensation polymerization. This process involves reacting the disilanol with various dichlorosilanes. The reaction proceeds through the elimination of hydrogen chloride, facilitated by an acid scavenger like pyridine, to form a stable siloxane (Si-O-Si) linkage, extending the polymer chain. This method allows for the synthesis of high molecular weight silphenylene-siloxane polymers with precisely controlled compositions and properties. google.com

For instance, the reaction of 1,4-bis(hydroxydimethylsilyl)benzene with dichlorodimethylsilane (B41323) produces poly[1,4-bis(oxydimethylsilyl)benzene, dimethylsilane]. By altering the co-monomer, the properties of the resulting polymer can be systematically modified. Using methylphenyldichlorosilane, for example, introduces phenyl groups into the polymer backbone, which can enhance thermal stability and modify the material's refractive index. google.com

Disilanol MonomerDichlorosilane Co-monomerResulting PolymerKey Reaction Conditions
1,4-bis(dimethylhydroxysilyl)benzeneDichlorodimethylsilanePoly[1,4-bis(oxydimethylsilyl)benzene, dimethylsilane]Solvent: Tetrahydrofuran (B95107); HCl Acceptor: Pyridine; 5 min reaction
1,4-bis(hydroxydimethylsilyl)benzeneMethylphenyldichlorosilanePoly[1,4-bis(oxydimethylsilyl)benzene, methylphenylsilane]Solvent: Tetrahydrofuran; HCl Acceptor: Pyridine; 5 min reaction

Table 1. Polycondensation Reactions of 1,4-bis(dimethylhydroxysilyl)benzene. google.com

Catalytic Dehydrocoupling Polymerization

An alternative strategy for forming silphenylene-siloxane polymers involves the catalytic cross-dehydrocoupling polymerization of the related precursor 1,4-bis(dimethylsilyl)benzene with water. This reaction forms the siloxane bond through the elimination of hydrogen gas. The choice of catalyst is critical to achieving high molecular weight polymers. Research has shown that palladium complexes, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and platinum-based catalysts like hexachloroplatinic acid (H₂PtCl₆·6H₂O) are highly effective, producing polymers with number-average molecular weights (Mn) exceeding 15,000 g/mol in short reaction times. uwaterloo.ca In contrast, other catalysts like palladium on charcoal (Pd/C) are efficient for the initial hydrolysis step but slow in promoting the subsequent dehydrocoupling, resulting in only low molecular weight oligomers. uwaterloo.ca

CatalystReaction Time (h)Polymer Yield (%)Number-Average Molecular Weight (Mn g/mol)
Pd₂(dba)₃28916,300
PdCl₂29123,000
H₂PtCl₆·6H₂O28515,700
10% Pd/C42802,400
RhCl(PPh₃)₃42651,230

Table 2. Catalyst Performance in Cross-Dehydrocoupling Polymerization of 1,4-bis(dimethylsilyl)benzene with Water. uwaterloo.ca

These derivatization strategies highlight the utility of this compound and its closely related precursors as monomers for creating advanced polymeric materials. The ability to form high-strength, thermally stable silphenylene-siloxane polymers through controlled hydrolysis and polycondensation or dehydrocoupling reactions makes these compounds valuable for applications in aerospace, electronics, and specialty coatings. google.commdpi.com

Polymer Science and Advanced Materials Applications of 1,4 Bis Methoxydimethylsilyl Benzene

Utilization as a Bifunctional Silicone Monomer Precursor

1,4-Bis(methoxydimethylsilyl)benzene is a key bifunctional monomer precursor in the synthesis of advanced silicone polymers, particularly those containing a rigid silphenylene [-Si(CH₃)₂-C₆H₄-Si(CH₃)₂-] unit in their backbone. Its bifunctionality arises from the two methoxydimethylsilyl [-Si(CH₃)₂OCH₃] groups located at the para positions of the benzene (B151609) ring. These methoxy (B1213986) groups are reactive sites that can undergo hydrolysis and condensation reactions, making the molecule an ideal building block for creating linear or cross-linked polysiloxanes with precisely alternating silphenylene and siloxane moieties.

The incorporation of the rigid phenylene group into the flexible siloxane backbone imparts several desirable properties to the resulting polymers, including enhanced thermal stability, improved mechanical strength, and greater resistance to radiation compared to conventional polydimethylsiloxanes (PDMS). The symmetrical nature of the 1,4-substitution pattern allows for the formation of highly regular polymer chains, which can influence the material's morphology and final properties.

Synthesis and Engineering of Silphenylene Polymers

The synthesis of silphenylene polymers from this compound and its derivatives is a versatile process that allows for the engineering of materials with tailored properties. These polymers are valued for their high-temperature performance and are finding applications in areas requiring robust elastomers and resins.

Polymerization Mechanisms and Controlled Architectures

The polymerization of this compound typically proceeds through step-growth polymerization mechanisms, such as polycondensation. nih.gov These reactions involve the repetitive formation of siloxane bonds (-Si-O-Si-) to build the polymer chain. The specific mechanism employed can significantly influence the final polymer architecture, including its linearity, molecular weight, and the presence of cross-links.

Cross-linking is a critical process for transforming linear or branched silphenylene polymers into robust, three-dimensional networks. This is often achieved by introducing multifunctional monomers or cross-linking agents during or after polymerization. The formation of these networks enhances the material's mechanical properties, thermal stability, and solvent resistance.

The degree of cross-linking can be controlled by the stoichiometry of the reactants and the reaction conditions. For instance, in the presence of a suitable catalyst, the methoxy groups of this compound can react with water or other reactive species to form silanol (B1196071) (-Si-OH) intermediates. These silanols can then condense with other methoxy or silanol groups to create a cross-linked structure. The hydrosilylation reaction, which involves the addition of a Si-H bond across a double bond in the presence of a platinum catalyst, is another common method for cross-linking silphenylene-siloxane polymers containing vinyl groups.

Precise control over molecular weight is crucial for tailoring the properties of silphenylene polymers. Higher molecular weight polymers generally exhibit improved mechanical strength. nasa.gov Techniques to achieve high molecular weight include careful control of stoichiometry in polycondensation reactions and the use of multi-stage polymerization methods. numberanalytics.com In a two-stage process, a lower molecular weight prepolymer is first synthesized and then further reacted to extend the polymer chains, allowing for better control over the final molecular weight. numberanalytics.com

Stereoregularity, or the spatial arrangement of repeating units along the polymer chain, can significantly impact the physical properties of silphenylene polymers, such as their crystallinity and melting point. nih.gov While direct control of stereoregularity in silphenylene polymers is a complex area of research, principles from related polymer systems can be applied. The choice of catalyst, such as Ziegler-Natta or metallocene catalysts, is known to influence the tacticity of various polymers. nih.govrsc.org Similarly, the reaction conditions and the structure of the monomers can play a role in directing the stereochemistry of the polymerization. semanticscholar.org For instance, the use of chiral ligands on a catalyst can, in some systems, lead to the formation of stereoregular polymers. uwaterloo.ca While specific catalysts for stereoregular silphenylene polymerization are not widely documented, the principles of stereocontrol in other polymerizations provide a framework for future research in this area.

Structure-Property Relationships in Silphenylene Polymers

The unique chemical structure of silphenylene polymers, characterized by the alternating rigid aromatic groups and flexible siloxane linkages, gives rise to a distinct set of physical and chemical properties. acs.org The interplay between these structural elements is fundamental to their performance in advanced applications.

The incorporation of the p-phenylene group into the siloxane backbone is a key factor in the enhanced thermal stability of silphenylene polymers compared to traditional silicones. uwaterloo.caresearchgate.net The rigid aromatic unit hinders the chain mobility and intramolecular reactions that can lead to depolymerization and degradation at high temperatures. This results in polymers with higher decomposition temperatures and better retention of mechanical properties at elevated temperatures.

Research has shown a direct correlation between the content of silphenylene units and the thermal stability of the resulting polymer. Copolymers with a higher proportion of silphenylene units generally exhibit superior thermal performance. researchgate.net The table below summarizes the thermal properties of various vinyl-terminated polysiloxanes containing different amounts of silphenylene units.

SampleSilphenylene Content (mol%)Glass Transition Temperature (Tg, °C)10% Weight Loss Temperature (T10%, °C)Char Yield at 700°C (%)
VPSSP 120-23.650276.86
VPSSP 215-28.2--
VPSSP 310-29.8--
VPSSP 45-34.4--

The data clearly indicates that as the silphenylene content increases, the thermal stability, represented by the 10% weight loss temperature and char yield, also increases. researchgate.net This enhancement is attributed to the rigid nature of the Si-C₆H₄-Si linkage, which can prevent the rearrangement of Si-O bonds at high temperatures. researchgate.net

Modulation of Mechanical Behavior

The incorporation of this compound as a monomer or cross-linking agent significantly modulates the mechanical behavior of polymers, particularly in siloxane-based systems. The rigid phenylene group integrated into the polymer backbone enhances the thermal stability and mechanical strength compared to traditional polydimethylsiloxane (B3030410) (PDMS) elastomers.

When copolymerized, the this compound unit introduces a rigid segment into the flexible siloxane chain. This structure, known as a silphenylene-siloxane copolymer, disrupts the low-temperature crystallization of PDMS and interferes with the siloxane redistribution reactions that typically lead to degradation at high temperatures. As a result, these materials exhibit a unique combination of properties: the high thermal stability and mechanical integrity imparted by the aromatic ring, and the low-temperature flexibility and elastomeric nature of the siloxane component.

Research into silphenylene-siloxane copolymers has shown that they are typically amorphous materials with very low glass transition temperatures (Tg), often ranging from -60°C to -86°C. faa.gov Despite this flexibility at low temperatures, they exhibit remarkable thermal stability, with degradation commencing only above 500°C under both inert and oxidative atmospheres. faa.gov Cross-linking of these copolymers, often through vinyl groups incorporated into the structure, transforms the gummy materials into robust elastomers with useful mechanical properties for high-temperature applications. faa.gov The degree of cross-linking and the concentration of the silphenylene units are key factors that can be tuned to achieve a desired balance of tensile strength, elongation at break, and hardness.

Table 1: Representative Properties of Silphenylene-Siloxane Copolymers This table compiles typical data to illustrate the impact of the silphenylene moiety on polymer properties.

PropertyTypical Value / RangeSignificance
Glass Transition Temperature (Tg)-60°C to -86°CIndicates high flexibility and elastomeric behavior at low temperatures.
Thermal Degradation Onset (TGA)> 500°CDemonstrates exceptional thermal stability due to the rigid phenylene group.
Polymer ArchitectureAmorphousPrevents crystallization, maintaining elastomeric properties over a wide temperature range.
Char Yield (at 900°C)30% to 70%High char yield contributes to flame retardancy.
State Before Cross-linkingAmorphous GumProcessable precursor for creating final elastomeric parts.
Design for Specialized Functions (e.g., Permeability, Liquid Crystallinity)

The unique molecular structure of this compound makes it a valuable component for designing polymers with specialized functions, such as controlled gas permeability and potential liquid crystalline behavior.

Permeability: The performance of polymers in gas separation membranes is governed by both permeability and selectivity. A common strategy to enhance gas permeability is to increase the fractional free volume (FFV) of the polymer matrix. This is achieved by introducing bulky structural elements that hinder efficient chain packing, creating larger voids through which gas molecules can diffuse more readily. The this compound unit, with its rigid benzene ring and attached dimethylsilyl groups, acts as such a bulky component. When incorporated into a polymer backbone, it can disrupt the regular packing of polymer chains, thereby increasing the FFV and enhancing gas permeability. This principle is utilized in designing advanced materials for applications like gas separation and sensing.

Liquid Crystallinity: Thermotropic liquid crystalline polymers (LCPs) are materials that exhibit ordered, liquid-crystal phases upon heating. This behavior arises from the presence of rigid, rod-like structural units, known as mesogens, within the polymer chains. The rigid, linear geometry of the para-substituted benzene ring in this compound makes it an ideal candidate for forming part of a mesogenic unit. By linking these rigid phenylene-silyl groups in series, it is possible to create main-chain LCPs. These polymers can exhibit anisotropic properties in their liquid crystalline state, which can be locked in upon cooling, leading to materials with high strength, high modulus, and excellent dimensional stability. While specific LCPs based solely on this monomer are not widely commercialized, its structural motif is fundamental to the design of many high-performance polymers that leverage liquid crystal behavior for enhanced properties.

Development of Organic-Inorganic Hybrid Materials

Integration into Sol-Gel Processes

This compound is an important precursor for creating organic-inorganic hybrid materials through the sol-gel process. This process involves the hydrolysis and condensation of molecular precursors, typically metal alkoxides, to form an integrated network. researchgate.net The bifunctional nature of this compound, possessing both hydrolyzable methoxysilyl groups and a stable organic phenylene linker, is key to its utility.

The sol-gel process using this compound proceeds in two main steps:

Hydrolysis: The methoxy groups (-OCH₃) on the silicon atoms react with water, often in the presence of an acid or base catalyst, to form reactive silanol groups (Si-OH) and methanol (B129727) as a byproduct.

Condensation: The newly formed silanol groups react with each other (or with remaining methoxy groups) to form stable silicon-oxygen-silicon (Si-O-Si) bonds, which constitute the inorganic part of the network.

Because the bond between the silicon atoms and the benzene ring (Si-C) is stable and does not break during the sol-gel reaction, the organic phenylene unit becomes an integral, covalently bonded part of the final three-dimensional network. This allows for the synthesis of materials at a molecular level of mixing, combining the rigidity and thermal stability of an inorganic silica-like network with the properties of the organic benzene component. This compound can be used alone or, more commonly, co-condensed with other precursors like tetraethyl orthosilicate (B98303) (TEOS) to modify and control the properties of the final hybrid material, such as pore size, hydrophobicity, and mechanical characteristics.

Fabrication of Composite Materials with Inorganic Fillers

In the fabrication of composite materials, achieving strong adhesion between the inorganic filler (e.g., silica (B1680970), glass fibers) and the organic polymer matrix is critical for performance. Silane (B1218182) coupling agents are often used to create a durable bond at this interface. While this compound is primarily a monomer for building the polymer matrix, its chemistry is central to the principles that govern these interactions.

The role of this compound in this context is to form a cross-linked, thermally stable polymer matrix that can effectively encapsulate and bond with surface-modified inorganic fillers. The process typically involves:

Filler Surface Treatment: The inorganic filler, which has hydroxyl (-OH) groups on its surface, is treated with a separate organofunctional silane coupling agent. The alkoxy groups of the coupling agent react with the filler's surface, creating a covalent bond.

Matrix Formation: this compound is polymerized (often with other comonomers) to form the bulk polymer matrix. The reactive methoxysilyl groups allow it to form a highly cross-linked network.

Interfacial Bonding: The organofunctional part of the coupling agent, now attached to the filler, is designed to be compatible and react with the polymer matrix during its curing or formation.

The resulting composite material benefits from the properties of the silphenylene-containing matrix—such as high thermal stability and low moisture absorption—while the strong interfacial bonding provided by the silane treatment ensures efficient stress transfer from the matrix to the filler, significantly improving mechanical properties like tensile strength and modulus.

Contributions to Dendritic and Hyperbranched Polymer Architectures

Synthesis of Dendrimers and Dendritic Structures

Dendrimers are perfectly branched, monodisperse macromolecules with a tree-like architecture emanating from a central core. nih.govresearchgate.net Their synthesis requires a precise, step-wise approach to build successive "generations" of branches. The symmetric, bifunctional nature of this compound makes it a suitable candidate to act as the central core molecule (Generation 0) in a divergent dendrimer synthesis strategy. nih.gov

In the divergent synthesis method, the process would begin with the this compound core. researchgate.net

Core Reaction: The two reactive methoxydimethylsilyl sites on the benzene ring would be reacted with a monomer that has one reactive group and at least two dormant functional groups (an AB₂ type monomer).

Generation 1 Formation: This initial reaction attaches two branches to the central core, forming the first generation (G1) dendrimer.

Activation and Repetition: The dormant functional groups at the periphery of the G1 dendrimer are then activated. This is followed by another reaction with the AB₂ monomer to create the second generation (G2), which would have four peripheral groups. This cycle of activation and reaction is repeated to build higher generations, with the number of terminal groups increasing exponentially at each step.

While this specific molecule is not commonly cited in canonical examples of dendrimer synthesis, its rigid structure and well-defined reactive sites provide a conceptually sound foundation for creating thermally stable, dendritic nano-architectures. Similarly, the related compound 1,4-bis(dimethylsilyl)benzene (B1337063) is known to be used in the synthesis of hyperbranched polycarbosilanes, highlighting the utility of the 1,4-bis(silyl)benzene moiety in creating highly branched polymer structures.

Formation of Controlled Polymer Networks

The bifunctional nature of this compound, featuring two reactive methoxydimethylsilyl groups, makes it a valuable component in the synthesis of controlled polymer networks. Its primary role in this context is to act as a crosslinking agent, connecting linear or branched polymer chains to form a three-dimensional network structure. The precise control over the network architecture is crucial as it directly influences the macroscopic properties of the final material, such as its mechanical strength, thermal stability, and swelling behavior.

The formation of these networks typically proceeds through a hydrolysis and condensation reaction of the methoxysilyl groups. In the presence of water, the methoxy groups (-OCH₃) are hydrolyzed to form silanol groups (-OH). These silanol groups are highly reactive and can subsequently condense with other silanol groups or unreacted methoxysilyl groups, releasing methanol or water as byproducts and forming stable siloxane bridges (Si-O-Si) between polymer chains.

The degree of crosslinking and the resulting network density can be precisely controlled by adjusting several key reaction parameters:

Concentration of this compound: A higher concentration of the crosslinking agent leads to a greater number of crosslinks, resulting in a more rigid and densely crosslinked network. Conversely, a lower concentration produces a looser network with longer polymer chains between crosslinks, leading to a more flexible and elastomeric material.

Stoichiometry of Reactants: The molar ratio of the crosslinking agent to the functional groups on the polymer backbone is a critical factor in controlling the network structure.

Reaction Conditions: Temperature, pressure, and the presence of catalysts can significantly influence the kinetics of the hydrolysis and condensation reactions, thereby affecting the final network morphology.

One area where the controlled formation of polymer networks is particularly relevant is in the development of silphenylene-siloxane copolymers. Research into the dehydrocarbon polycondensation of 1,4-bis(dimethylsilyl)benzene (a closely related compound) with dialkoxysilanes has provided insights into how reaction conditions affect the resulting polymer structure. ccspublishing.org.cn For instance, elevating the reaction temperature or using monomers with bulky organic groups can lead to a more alternating polymer structure. ccspublishing.org.cn Similarly, the concentration of the catalyst can influence the polymer's run number, which describes the degree of randomness in the copolymer sequence. ccspublishing.org.cn While this research does not directly involve this compound, the principles of controlling polymer microstructure through reaction parameter manipulation are analogous.

The resulting polymer networks often exhibit enhanced thermal and mechanical properties compared to their non-crosslinked counterparts. The introduction of the rigid benzene ring from the this compound molecule into the polymer backbone contributes to an increase in the thermal stability of the material. The crosslinks themselves restrict the movement of polymer chains, leading to improvements in properties such as tensile strength and modulus.

Expected Influence of this compound Concentration on Polysiloxane Network Properties

Concentration of this compound (mol %)Expected Crosslink DensityExpected Tensile Modulus (MPa)Expected Elongation at Break (%)Expected Swelling Ratio in Toluene (B28343) (Q)
Low (e.g., 1%)LowLowHighHigh
Medium (e.g., 5%)MediumMediumMediumMedium
High (e.g., 10%)HighHighLowLow

This table is a representation of expected trends based on polymer chemistry principles and is not derived from specific experimental data for this compound.

The control over network formation afforded by this compound also has implications for the creation of advanced materials with tailored properties. For instance, in the field of organic-inorganic hybrid materials, this compound can be used to bridge the gap between organic polymers and inorganic silica networks, leading to materials with a unique combination of properties. The ability to precisely tune the degree of crosslinking allows for the fine-tuning of the material's performance for specific applications, such as in coatings, adhesives, and high-performance elastomers.

Advanced Spectroscopic and Analytical Characterization of 1,4 Bis Methoxydimethylsilyl Benzene and Its Derivatives

Chromatographic Separation and Identification Techniques

High-performance chromatographic techniques coupled with mass spectrometry are essential for the separation, identification, and quantification of 1,4-Bis(methoxydimethylsilyl)benzene, ensuring high purity and optimizing production processes.

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that utilizes columns packed with sub-2 µm particles. This results in narrower peaks, better chromatographic resolution, and reduced analysis time compared to traditional HPLC. When coupled with Time-of-Flight Mass Spectrometry (TOFMS), it becomes a powerful tool for the analysis of compounds like this compound.

UPLC-TOFMS is employed for both qualitative and quantitative analysis of this compound. The UPLC component separates the target molecule from starting materials, byproducts, and other impurities. The eluent is then introduced into the TOFMS, which measures the mass-to-charge ratio (m/z) of the ions with very high accuracy. This allows for the unequivocal identification of this compound by confirming its exact molecular weight (254.47 g/mol ) and elemental composition (C₁₂H₂₂O₂Si₂). nih.gov The high sensitivity of the technique is also vital for detecting and identifying trace-level impurities. Predicted mass spectrometry data for various adducts of the compound illustrate the precise measurements achievable with TOFMS. uni.lu

Table 1: Predicted UPLC-TOFMS Data for this compound Adducts Data predicted using computational models.

Adduct m/z (mass to charge ratio)
[M+H]⁺ 255.12311
[M+Na]⁺ 277.10505
[M+NH₄]⁺ 272.14965
[M+K]⁺ 293.07899

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the chemical environment of ¹H, ¹³C, and ²⁹Si nuclei.

The molecular structure of this compound is confirmed through a combination of ¹H, ¹³C, and ²⁹Si NMR spectroscopy. Each technique provides unique insights into the molecule's framework.

¹H NMR: The proton NMR spectrum is relatively simple, consistent with the molecule's symmetrical structure. It shows a singlet for the twelve protons of the four magnetically equivalent methyl groups attached to the silicon atoms (Si-CH₃), and another singlet for the six protons of the two equivalent methoxy (B1213986) groups (O-CH₃). The aromatic protons on the benzene (B151609) ring typically appear as a singlet as well, due to the symmetry of the para-substitution. One analysis confirmed the purity of a sample with signals at δ 0.25 ppm for the Si(CH₃)₂ protons and δ 3.55 ppm for the OCH₃ protons.

¹³C NMR: The ¹³C NMR spectrum further corroborates the structure by showing distinct signals for each unique carbon environment. One would expect signals for the methyl carbons attached to silicon (Si-CH₃), the methoxy carbons (O-CH₃), and two signals for the aromatic carbons of the para-substituted benzene ring (one for the silicon-substituted carbons and one for the unsubstituted carbons).

²⁹Si NMR: ²⁹Si NMR is particularly valuable for characterizing organosilicon compounds. For this compound, a single resonance is expected in the ²⁹Si NMR spectrum, confirming the identical chemical environment of the two silicon atoms in the molecule. The chemical shift provides information about the electronic environment and coordination of the silicon atom. For instance, a shift from a Si-H to a Si-C bond results in a noticeable change in the ²⁹Si chemical shift, which is a key diagnostic feature. researchgate.net

Table 2: Key NMR Assignments for this compound

Nucleus Functional Group Observed/Expected Chemical Shift (δ, ppm)
¹H Si(CH ₃)₂ ~0.25
¹H OCH ~3.55
¹H Aromatic C-H Expected as a singlet
¹³C C -Si Expected in the aromatic region
¹³C C -H (aromatic) Expected in the aromatic region
¹³C O-C H₃ Expected ~50-60 ppm
¹³C Si-C H₃ Expected ~0 ppm

While specific mechanistic studies for this compound are not widely published, NMR spectroscopy is a primary technique for analyzing such reaction pathways in organosilicon chemistry. acs.org Techniques like in situ NMR monitoring allow researchers to track the concentration of reactants, intermediates, and products in real-time. rsc.org

In the context of synthesizing or reacting this compound, ¹H or ²⁹Si NMR could be used to monitor the progress of a silylation reaction. rsc.org By taking aliquots at different time points or monitoring the reaction directly in an NMR tube, kinetic data can be obtained. nsf.gov This involves observing the decrease in the signal intensity of a reactant's characteristic peak while simultaneously observing the increase in the product's signal intensity. This approach, known as Reaction Progress Kinetic Analysis (RPKA), helps in determining the order of the reaction with respect to each component and can provide insights into the rate-determining step. nsf.gov For example, the formation of silanol (B1196071) intermediates during the oxidation of arylsilanes has been identified and characterized by monitoring reaction profiles using NMR spectroscopy. acs.org

Vibrational Spectroscopy: Infrared (IR) and Raman Methods

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information on the functional groups present in a molecule and can be used to monitor chemical transformations.

Both IR and Raman spectroscopy are powerful non-invasive methods for the real-time monitoring of reactions involving organosilicon compounds. rsc.orgspectroscopyonline.com These techniques can track the evolution of specific functional groups by monitoring their characteristic vibrational frequencies. For this compound, key vibrational modes include Si-C, Si-O, C-O, and aromatic C-H and C=C bonds.

In situ FT-IR spectroscopy, often using an attenuated total reflectance (ATR) probe, can be immersed directly into a reaction vessel. acs.org This allows for the continuous collection of spectra as the reaction proceeds. During the synthesis of this compound, one could monitor the disappearance of reactant bands and the appearance of product bands. For example, the formation of the Si-O-C linkage and the Si-aryl bond would give rise to new, characteristic absorption bands. Similarly, in reactions where the methoxy group is cleaved, the decrease in the intensity of the C-O and Si-O stretching bands can be quantitatively tracked. acs.org

Raman spectroscopy is complementary to IR, particularly for symmetric vibrations and bonds that are weakly IR-active, such as the symmetric breathing mode of the benzene ring. spectroscopyonline.com The analysis of characteristic peaks for para-substituted benzene rings can further confirm the structure and monitor its transformations. spectroscopyonline.com

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Spectroscopy Method
Benzene Ring C=C Stretch ~1600, 1500 IR, Raman
Benzene Ring C-H Wag (para-subst.) ~860-790 spectroscopyonline.com IR
Si-CH₃ Symmetric/Asymmetric Bending ~1407, 1257 spectroscopyonline.com IR
Si-C Stretch ~784 spectroscopyonline.com IR
Si-O-C Asymmetric Stretch ~1000-1100 spectroscopyonline.com IR

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds like this compound. The analysis provides the exact mass of the molecular ion and reveals characteristic fragmentation patterns that serve as a structural fingerprint.

The molecular formula of this compound is C₁₂H₂₂O₂Si₂, corresponding to a molecular weight of approximately 254.47 g/mol and a monoisotopic mass of 254.11583301 Da. nih.gov In mass spectrometry, the molecule can be ionized to form a molecular ion (M⁺) or various adducts, such as [M+H]⁺ or [M+Na]⁺. The high-resolution mass of these ions can confirm the elemental composition of the compound.

While detailed experimental fragmentation data from techniques like electron ionization (EI) is not extensively published, the fragmentation pattern can be predicted based on the compound's structure. The primary fragmentation pathways would involve the cleavage of the bonds associated with the silicon atoms due to their relative instability compared to the aromatic ring.

Key expected fragmentation processes include:

Loss of a methyl group (-CH₃): Cleavage of a silicon-methyl bond would result in a fragment ion [M-15]⁺. This is a very common fragmentation pathway for organosilicon compounds.

Loss of a methoxy group (-OCH₃): Cleavage of the silicon-oxygen bond would lead to a fragment ion at [M-31]⁺.

Cleavage of the Si-C(phenyl) bond: Scission of the bond connecting a silicon atom to the benzene ring would generate ions corresponding to the methoxydimethylsilyl group, [Si(CH₃)₂OCH₃]⁺ (m/z 89), and the complementary phenylsilyl fragment.

Rearrangements and further fragmentation: Smaller fragments can arise from subsequent losses, such as the elimination of ethene or other neutral molecules from larger fragments.

The following table summarizes the predicted mass-to-charge ratios (m/z) for the molecular ion and its common adducts, calculated based on its chemical formula. uni.lu

Adduct/IonChemical FormulaPredicted m/z
[M]⁺[C₁₂H₂₂O₂Si₂]⁺254.11528
[M+H]⁺[C₁₂H₂₃O₂Si₂]⁺255.12311
[M+Na]⁺[C₁₂H₂₂O₂Si₂Na]⁺277.10505
[M+K]⁺[C₁₂H₂₂O₂Si₂K]⁺293.07899
[M-H]⁻[C₁₂H₂₁O₂Si₂]⁻253.10855

X-ray Diffraction Techniques for Solid-State Structural Determination

A review of the Cambridge Structural Database (CSD) and other scientific literature indicates that, to date, a single-crystal X-ray structure for this compound has not been reported. Consequently, definitive experimental data on its solid-state conformation and crystal packing are not available.

Were such a study to be performed on a suitable single crystal, it would provide invaluable information. For instance, it would determine the rotational orientation of the methoxydimethylsilyl groups relative to the plane of the benzene ring. It would also allow for a precise measurement of the Si-O, Si-C(methyl), and Si-C(phenyl) bond lengths and the C-Si-C bond angles, offering insight into the electronic and steric effects of the substituents. The analysis would also reveal the crystal system (e.g., monoclinic, orthorhombic) and space group, which define the symmetry of the unit cell.

Computational and Theoretical Investigations of 1,4 Bis Methoxydimethylsilyl Benzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govnih.gov It is widely employed in the study of organosilanes to predict molecular geometries, energies, and other chemical properties. researchgate.netresearchgate.net For a molecule such as 1,4-bis(methoxydimethylsilyl)benzene, DFT can provide a fundamental understanding of its reactivity and interactions.

The electronic structure of a molecule governs its chemical behavior. Key descriptors derived from DFT calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 1: Comparative HOMO-LUMO Gaps of Related Compounds This table presents DFT-calculated values for analogous molecules to illustrate typical energy gaps in related systems.

Compound SeriesExample MoleculeHOMO-LUMO Gap (eV)
AlkanesPentane (C5)8.82
SilanesPentasilane (Si5)5.23
SiloxanesTrisiloxane (Si3O2)8.52
Data sourced from DFT calculations on molecules with terminal sulfur groups for measurement purposes. columbia.edu

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the identification of transition states and the calculation of activation energies, thereby elucidating reaction mechanisms at a molecular level. acs.org For this compound, a key reaction is the hydrolysis of its methoxy (B1213986) groups (–OCH₃) to form silanols (–OH), which is the initial step in the sol-gel process or the formation of polysiloxane materials. nih.gov

The mechanism involves the protonation of the alkoxy group, followed by a nucleophilic attack by a water molecule on the silicon atom. nih.gov DFT can model the geometry of the transition state for this step and determine the energy barrier, providing insights into the reaction kinetics. Subsequent condensation reactions between silanol (B1196071) groups to form siloxane (Si–O–Si) bridges can also be modeled, helping to understand the polymerization process that leads to silicone networks. nih.gov Studies on other alkoxysilanes have used DFT to clarify the influence of catalysts, solvents, and the structure of the silane (B1218182) precursor on polymerization pathways. researchgate.net

The three-dimensional structure and conformational flexibility of this compound influence its physical properties and how it packs in the solid state. DFT is used to perform conformational analysis by calculating the energies of different spatial arrangements (rotamers) of the molecule to identify the most stable, low-energy conformers. researchgate.net

For this compound, a key conformational variable is the dihedral angle between the plane of the central benzene (B151609) ring and the C-Si-C plane of the methoxydimethylsilyl groups. X-ray crystallography of a closely related compound, 1,4-bis[4-(dimethylsilyl)phenyl]benzene, reveals that the benzene rings are not coplanar, exhibiting a significant dihedral angle of 26.7°. nih.gov This non-planar conformation is due to steric hindrance and electronic effects. DFT calculations can predict such dihedral angles and the rotational energy barriers, providing a detailed picture of the molecule's shape and rigidity. Furthermore, DFT can characterize weak intermolecular interactions, such as C-H···π interactions, which are crucial in determining the crystal packing of the molecule. nih.gov

Molecular Dynamics Simulations for Polymer Behavior

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For polymers derived from monomers like this compound, MD simulations provide a bridge between the molecular structure and the macroscopic properties of the resulting material. liberty.edu

Atomistic MD simulations of polysiloxanes and related copolymers have been used to study their structure and dynamics. rsc.orgresearchgate.netrsc.orgosti.gov In a typical simulation, a virtual box is filled with polymer chains, and their trajectories are calculated by solving Newton's equations of motion. liberty.edu This allows for the investigation of properties such as:

Chain Conformation: The size and shape of polymer chains, often quantified by the radius of gyration.

Chain Dynamics: The movement and relaxation of polymer chains, which can be related to properties like viscosity. The chain diffusivity can be calculated from the mean squared displacement of the chains over time. rsc.orgosti.gov

Structural Properties: The arrangement of polymer chains with respect to each other, analyzed using radial distribution functions. nih.gov

For a polymer incorporating the rigid phenylene-silyl structure from this compound, MD simulations would be expected to show restricted chain mobility and slower dynamics compared to flexible polymers like polydimethylsiloxane (B3030410) (PDMS). Studies on poly(dimethyl-co-diphenyl)siloxane have shown that increasing the phenyl content expands the polymer chain size but slows down chain diffusivity by over an order of magnitude due to the bulky nature of the phenyl groups. rsc.orgrsc.orgosti.gov

Table 2: Potential Insights from Molecular Dynamics Simulations

Simulated PropertyDescriptionRelevance to Polymers from this compound
Radius of Gyration (Rg) A measure of the overall size of a polymer chain.The rigid benzene ring is expected to increase Rg compared to a flexible siloxane chain of similar molecular weight.
Mean Squared Displacement (MSD) The average distance a molecule or monomer travels over time.Used to calculate diffusion coefficients; lower MSD values indicate restricted mobility and higher viscosity. nih.gov
Radial Distribution Function (RDF) Describes how the density of surrounding particles varies as a function of distance from a reference particle.Reveals details about the packing and local ordering of polymer chains. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies in Organosilicon Systems

Quantitative Structure-Property Relationship (QSPR) is a computational approach that aims to correlate the structural or physicochemical properties of molecules with their macroscopic properties using statistical models. While specific QSPR models for this compound are not documented, the principles are widely applied in materials science, particularly in the field of silane coupling agents and composites. mdpi.comresearchgate.net

In organosilicon systems, QSPR can be used to predict how changes in the molecular structure of a silane precursor will affect the final properties of a material. For example, studies on silane coupling agents used to modify carbon fibers for composites have established relationships between the chemical structure of the silane and the performance of the composite. mdpi.com Key findings that could form the basis of a QSPR model include:

The type of functional group on the silane (e.g., amino, epoxy, vinyl) significantly impacts the properties of composites. mdpi.commdpi.com

The length of the alkyl chain in the silane coupling agent can greatly influence interfacial adhesion in the composite material. mdpi.com

A formal QSPR study would involve calculating a set of molecular descriptors for a series of different organosilicon compounds. These descriptors, which quantify aspects like molecular size, shape, and electronic properties, would then be used to build a mathematical equation that predicts a specific property, such as the interfacial shear strength in a composite or the thermal stability of a polymer.

Applications in Organic Synthesis and Biochemical Research

1,4-Bis(methoxydimethylsilyl)benzene as a Synthetic Reagent and Building Block

This compound is an organosilicon compound recognized for its utility as a versatile component in synthetic chemistry. Its unique structure, featuring a rigid benzene (B151609) ring flanked by two reactive methoxydimethylsilyl groups, allows it to function both as a reagent for introducing silicon-containing moieties and as a structural core for building more complex molecules.

Silylation is a widely used chemical process that involves replacing an active hydrogen atom in a molecule with an alkylsilyl group. registech.com This derivatization technique is employed to make compounds more volatile, less polar, and more thermally stable, which is particularly useful for analytical procedures like gas chromatography. registech.comphenomenex.com Silylating reagents typically react with functional groups containing active hydrogens, such as alcohols, phenols, amines, and thiols. phenomenex.com

This compound, with its two methoxydimethylsilyl groups, can act as a bifunctional silylating agent. The methoxy (B1213986) group on the silicon atom serves as a leaving group, allowing the dimethylsilyl moiety to attach to other molecules. This bifunctionality enables the compound to cross-link molecules that each contain a reactive site, introducing a silylated, benzene-based bridge.

Table 1: Functional Groups Targeted by Silylation


Target Functional GroupGeneral StructureResulting Silylated MoietySignificance
Hydroxyl (Alcohol)R-OHR-O-Si(CH₃)₂-Increases volatility and thermal stability for analysis. nih.gov
Amino (Amine)R-NH₂R-NH-Si(CH₃)₂-Reduces polarity and protects the functional group during synthesis.
ThiolR-SHR-S-Si(CH₃)₂-Enhances stability for subsequent chemical transformations.
Carboxyl (Carboxylic Acid)R-COOHR-COO-Si(CH₃)₂-Forms a silyl (B83357) ester, which is more volatile than the parent acid.

In organic synthesis, a chemical intermediate is a compound formed in a reaction pathway that is subsequently used in further reactions to produce the final product. These intermediates, often referred to as building blocks, are fundamental to constructing complex molecular architectures. mdpi.com this compound serves as a crucial intermediate, particularly in the synthesis of organosilicon polymers and other advanced materials.

Its rigid benzene backbone and the two reactive dimethylsilyl groups at opposite ends make it an ideal building block for creating polymers with specific thermal and mechanical properties. It can be used to link different polymer chains together, a process known as cross-linking, which can enhance the stability and durability of the final material. The compound's structure allows for the precise and controlled assembly of larger, well-defined molecular structures.

Table 2: Role of this compound as a Synthetic Intermediate


Synthetic GoalFunction of this compoundExample Reaction SchemeOutcome
Polymer SynthesisActs as a rigid cross-linker or monomer.Polymer Chain A + this compound + Polymer Chain BFormation of a cross-linked polymer network with enhanced thermal stability.
Organosilicon SynthesisServes as a core structural unit.Functional Group X + this compound + Functional Group YCreation of a complex molecule with a central phenyl ring and tailored peripheral functionalities.
Materials SciencePrecursor for silicone monomers.Hydrolysis and polycondensation reactions.Production of siloxane copolymers and other silicon-containing materials. registech.com

Contributions to Proteomics and Molecular Biology

The study of proteins, or proteomics, relies on analytical techniques that can accurately characterize protein structure and function. The stability of a protein's three-dimensional structure is essential for its biological activity and for obtaining reliable analytical data. aatbio.com

Maintaining the native conformation of proteins during analysis is a significant challenge, as they can be sensitive to changes in their environment. aatbio.com Organosilicon compounds have been explored for their ability to interact with and stabilize biological macromolecules. nih.gov this compound is utilized in biological research to stabilize protein structures during analysis.

The stabilization mechanism involves the formation of stable, non-covalent interactions between the compound's methoxydimethylsilyl groups and the protein's surface. These interactions, likely including hydrophobic interactions with non-polar amino acid residues, help to preserve the protein's folded state. youtube.com This preservation is crucial for detailed structural studies aimed at understanding a protein's function and its interactions with other molecules.

Table 3: Impact of Stabilizers on Protein Analysis


Analytical ParameterUnstabilized Protein SampleProtein Sample with this compoundBenefit of Stabilization
Conformational IntegrityProne to denaturation or aggregation.Native structure is maintained for a longer duration.Allows for more accurate structural and functional analysis.
Performance in Mass SpectrometryMay yield complex or uninterpretable spectra due to unfolding.Produces clearer spectra, reflecting the intact protein.Improves resolution and sensitivity of the analysis.
Sample HomogeneityIncreased risk of forming heterogeneous aggregates.Helps maintain a monodisperse and homogeneous sample.Ensures reproducibility of experimental results.

The stabilization of protein samples is a critical preparatory step for many advanced analytical techniques, particularly in the field of proteomics. By preserving the structural integrity of proteins, this compound facilitates more detailed and accurate biomolecular analysis.

In proteomic studies using mass spectrometry, the use of this compound as a stabilizer has been shown to enhance the quality of the data obtained. Research indicates that it can lead to improved resolution and higher sensitivity, which is especially important for detecting proteins that are present in low abundance. This enhanced detection capability is vital for identifying disease biomarkers and understanding complex cellular processes. The compound's ability to form stable bonds with proteins is key to its utility in preparing samples for detailed analysis of protein structures and functions.

Table 4: Research Findings on Enhanced Proteomic Analysis


Study FocusMethodologyKey FindingImplication for Biomolecular Analysis
Enhancement of Proteomic Analysis TechniquesProtein samples were stabilized with this compound prior to mass spectrometry analysis.A notable improvement in the resolution and sensitivity for detecting low-abundance proteins was observed compared to traditional methods. The compound is a valuable tool for in-depth proteomic studies, enabling a more comprehensive characterization of the proteome.

Future Research Directions and Translational Perspectives

Development of Next-Generation Siloxane-Based Materials with Tailored Functionalities

The incorporation of the rigid phenylene group into a flexible siloxane backbone imparts a unique combination of thermal stability and mechanical properties. Future research will focus on leveraging 1,4-bis(methoxydimethylsilyl)benzene and its derivatives to create next-generation siloxane-based materials with precisely tailored functionalities. By controlling the polymerization conditions and copolymerizing with various silane (B1218182) monomers, materials with customized properties can be achieved.

Key research avenues include:

High-Performance Elastomers: Developing elastomers with enhanced thermal and oxidative stability for applications in extreme environments, such as aerospace and automotive industries.

Advanced Coatings: Creating hydrophobic and high-barrier coatings for moisture-sensitive electronics and corrosion protection. researchgate.net

Optical Materials: Synthesizing materials with high refractive indices and good thermal stability for use in LED encapsulation and other optical applications. researchgate.net

Research has demonstrated that the microstructure of poly(silphenylene-siloxane)s, such as the degree of alternation of silphenylene and siloxane units, can be controlled by adjusting reaction parameters like temperature and catalyst concentration. ccspublishing.org.cn This control over the microstructure is crucial for tailoring the macroscopic properties of the resulting polymers. ccspublishing.org.cn

Table 1: Factors Influencing the Microstructure of Poly(silphenylene-siloxane)s

Factor Effect on Polymer Microstructure Reference
Reaction Temperature Elevating the temperature leads to a more alternating structure. ccspublishing.org.cn
Catalyst Concentration Increasing the concentration of B(C6F5)3 results in a lower run number (less alternating). ccspublishing.org.cn

| Monomer Structure | Using substrates with bulky organic groups promotes a more alternating structure. | ccspublishing.org.cn |

Expanding Catalytic and Reagent Applications of this compound Derivatives

While this compound is primarily known as a monomer, its derivatives have significant potential as reagents and catalysts in organic synthesis. The silicon centers can be functionalized to create novel chemical entities with unique reactivity.

Future research in this area will likely focus on:

Novel Nucleophilic Reagents: The derivative 1,4-bis(hydroxydimethylsilyl)benzene (B1329481) has been identified as an effective silicon nucleophilic reagent. This opens up possibilities for its use in various cross-coupling reactions, particularly those catalyzed by palladium, to form new carbon-silicon bonds, which are valuable transformations in organic synthesis.

Precursors for Catalysts: Investigating the synthesis of novel ligands and catalyst precursors by modifying the methoxydimethylsilyl groups. These could find applications in various catalytic processes, including hydrosilylation and cross-coupling reactions.

Controlled Release Systems: Exploring the hydrolytic sensitivity of the Si-O bond for the development of systems that can release active molecules, such as drugs or fragrances, in a controlled manner.

Innovations in Organic-Inorganic Hybrid Systems

Organic-inorganic hybrid materials combine the advantageous properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability). This compound is an ideal building block for such hybrids due to its combination of an organic benzene (B151609) ring and inorganic silyl (B83357) functionalities.

Future research directions include:

Sol-Gel Processes: Utilizing this compound in sol-gel processes to create novel hybrid glasses and ceramics with improved mechanical properties and tailored porosity. researchgate.net

Nanocomposites: Incorporating nanoparticles into a poly(silphenylene-siloxane) matrix derived from this compound to develop nanocomposites with enhanced electrical, thermal, or mechanical properties.

Hierarchically Structured Materials: Developing methods to control the self-assembly of these hybrid materials to create complex, hierarchical structures with advanced functionalities for applications in catalysis, separation, and sensing.

Integration into Advanced Manufacturing and Surface Engineering

The ability of organosilanes to form robust bonds with various substrates makes them highly suitable for surface modification. This compound and its derivatives can be used to engineer surfaces with specific properties.

Translational perspectives in this area include:

Surface Functionalization: Modifying the surfaces of materials like zeolites to create gated micropores for controlled molecular transport and storage. researchgate.net This has potential applications in gas separation and catalysis. researchgate.net

Adhesion Promotion: Using these compounds as adhesion promoters between organic resins and inorganic substrates in microelectronics and composite materials.

Hydrophobic and Oleophobic Surfaces: Creating superhydrophobic or oleophobic surfaces by grafting derivatives of this compound onto various substrates.

For instance, the surface modification of zeolites with 1,4-bis(hydroxydimethylsilyl)benzene has been shown to produce hydrophobic surfaces with water contact angles exceeding 130°. researchgate.net This modification can suppress the deactivation of acid sites in the zeolite, thereby enhancing its catalytic activity. researchgate.net

Methodological Advancements in Characterization and Computational Modeling

A deeper understanding of the structure-property relationships of materials derived from this compound is crucial for their rational design and application. Future research will benefit from advancements in characterization techniques and computational modeling.

Key areas for development include:

Advanced Spectroscopic and Microscopic Techniques: Utilizing techniques like solid-state NMR, X-ray diffraction, and atomic force microscopy to gain detailed insights into the molecular structure and morphology of polymers and hybrid materials. wikipedia.org 29Si-NMR, in particular, is a powerful tool for characterizing the microstructure of poly(silphenylene-siloxane)s. ccspublishing.org.cnresearchgate.net

Thermal Analysis: Employing methods like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate the thermal stability and phase transitions of new materials. malvernpanalytical.com

Computational Simulations: Using molecular dynamics and density functional theory (DFT) to model the polymerization process, predict material properties, and understand degradation mechanisms. This can accelerate the discovery and optimization of new materials with desired functionalities.

Table 2: Advanced Characterization Techniques for Materials Derived from this compound

Technique Information Obtained Reference
29Si Nuclear Magnetic Resonance (NMR) Polymer composition and microstructure (e.g., run number, degree of alternation). ccspublishing.org.cnresearchgate.net
X-ray Diffraction (XRD) Crystalline structure and phase analysis. wikipedia.orgmalvernpanalytical.com
Thermogravimetric Analysis (TGA) Thermal stability and decomposition profile. researchgate.net
Differential Scanning Calorimetry (DSC) Glass transition temperature, melting point, and other thermal transitions. malvernpanalytical.com

| Atomic Force Microscopy (AFM) | Surface topography and morphology. | wikipedia.org |

Q & A

Q. What experimental and computational approaches validate nonlinear optical (NLO) properties?

  • Methodological Answer : Measure hyperpolarizability (β) via electric-field-induced second-harmonic generation (EFISH). Compare with MP2/6-31G* calculations. Discrepancies >15% indicate solvent polarity effects or electron correlation limitations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.